molecular formula C15H18O3 B8362847 Ethyl 1-benzoylcyclopentanecarboxylate

Ethyl 1-benzoylcyclopentanecarboxylate

Cat. No.: B8362847
M. Wt: 246.30 g/mol
InChI Key: SBUCZRCNWHBXFX-UHFFFAOYSA-N
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Description

Ethyl 1-benzoylcyclopentanecarboxylate is a cyclopentane-derived ester featuring a benzoyl group at the 1-position and an ethyl ester moiety. It is synthesized via a base-mediated reaction (e.g., NaH) starting from precursor 3e, achieving a high yield of 98% after purification by bulb-to-bulb distillation . The compound’s structure combines aromatic (benzoyl) and aliphatic (cyclopentane) components, making it a versatile intermediate in organic synthesis, particularly for constructing complex carbocyclic frameworks.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 1-benzoylcyclopentane-1-carboxylate

InChI

InChI=1S/C15H18O3/c1-2-18-14(17)15(10-6-7-11-15)13(16)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3

InChI Key

SBUCZRCNWHBXFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with ethyl 1-benzoylcyclopentanecarboxylate, differing primarily in substituents or ester groups. Key distinctions in synthesis, properties, and applications are highlighted.

Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Applications/Notes
This compound Not provided Likely C₁₅H₁₈O₃ ~246.3 Benzoyl, ethyl ester 98% Organic synthesis intermediate
Ethyl 1-cyanocyclopentanecarboxylate 28247-14-5 C₉H₁₃NO₂ 167.21 Cyano, ethyl ester Not reported Potential nitrile precursor
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ 143.18 Amino, methyl ester Not reported Pharmaceutical intermediate
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate Not provided Likely C₁₃H₂₅NO₂ 235.34 Aminomethyl, tert-butyl ester Not reported Amine-protected intermediate
Ethyl 1-(benzylideneamino)cyclopentanecarboxylate Not provided Likely C₁₆H₂₁NO₂ 265.35 Benzylideneamino, ethyl ester Not reported Schiff base applications
Key Observations :
  • Functional Group Impact: The benzoyl group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution or carbonyl chemistry. In contrast, the cyano group in ethyl 1-cyanocyclopentanecarboxylate () offers reactivity toward hydrolysis or reduction to amines. Amino groups (e.g., methyl 3-aminocyclopentanecarboxylate, ) are critical for drug design but require careful handling due to toxicity risks .
  • Ester Group Influence :
    • Ethyl esters (target compound) balance solubility and volatility, whereas tert-butyl esters () provide steric protection for sensitive functional groups during synthesis .

Physicochemical Properties

  • Molecular Weight: The benzoyl derivative (MW ~246.3) is heavier than cyano (167.21) or amino (143.18) analogs, affecting solubility and diffusion rates.
  • Stability : Benzoyl and tert-butyl esters are more stable toward hydrolysis than methyl or ethyl esters under acidic/basic conditions.

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